molecular formula C11H8BrClN2 B13206705 5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine

5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine

Cat. No.: B13206705
M. Wt: 283.55 g/mol
InChI Key: VUBMFIVGRDQTRQ-UHFFFAOYSA-N
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Description

5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine is a halogenated pyridine derivative characterized by a bromo substituent at the 5-position, a 6-chloropyridin-3-yl group at the 2-position, and a methyl group at the 4-position of the pyridine ring. Its molecular formula is C₁₂H₉BrClN, with a molecular weight of 282.56 g/mol . The compound’s structure combines electron-withdrawing halogens (Br, Cl) and a methyl group, which may influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

5-bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine

InChI

InChI=1S/C11H8BrClN2/c1-7-4-10(14-6-9(7)12)8-2-3-11(13)15-5-8/h2-6H,1H3

InChI Key

VUBMFIVGRDQTRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)C2=CN=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Direct Halogenation of Pyridine Derivatives

One of the foundational approaches involves the halogenation of pre-formed pyridine compounds, specifically targeting positions on the pyridine ring to introduce bromine and chlorine substituents selectively.

Key Methodology:

  • Starting Material: 2,4-Dichloropyridine derivatives, which are halogenated pyridines with chlorine atoms at specific positions.
  • Reaction Conditions: Typically involve electrophilic halogenation using brominating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or catalysts under controlled temperatures to favor substitution at the 5-position.
  • Example: A method described in a patent involves bromination of 2-amino-4-chloropyridine using N-bromosuccinimide, followed by diazotization and chlorination steps to yield the desired halogenated pyridine intermediates.

Advantages:

  • High regioselectivity when optimized.
  • Suitable for large-scale synthesis.

Limitations:

  • Potential for multiple halogenation sites, requiring careful control.
  • Possible formation of by-products necessitating purification.

Multi-step Synthesis via Heterocyclic Intermediates

This approach involves constructing the pyridine ring with the desired substituents through sequential reactions starting from simpler heterocyclic compounds or aromatic precursors.

a. Synthesis via Pyridine Carboxylic Acid Derivatives:

  • Step 1: Synthesis of 6-methyl-3-pyridinecarboxylic acid from commercially available precursors.
  • Step 2: Esterification of the acid with ethanol to generate 6-methyl-3-pyridinecarboxylic acid ethyl ester.
  • Step 3: Ammonolysis of the ester to produce 6-methyl-3-pyridinecarboxamide.
  • Step 4: Hofmann degradation of the amide to obtain 6-methyl-3-aminopyridine.
  • Step 5: Halogenation of 6-methyl-3-aminopyridine with brominating agents in the presence of copper bromide to afford 5-bromo-2-methylpyridine derivatives.

  • Step 6: Chlorination at the 6-position of the pyridine ring using halogenating reagents such as phosphorus oxychloride or thionyl chloride, followed by selective bromination at the 5-position.

Advantages:

  • High control over regioselectivity.
  • Flexibility to introduce various substituents.

Limitations:

  • Multi-step process with potential yield losses.
  • Requires careful purification at each stage.

b. Synthesis via Nucleophilic Aromatic Substitution:

  • Starting from chloropyridines, selective substitution reactions can introduce the bromine atom at the 5-position via nucleophilic aromatic substitution (SNAr) with suitable bromide sources under elevated temperatures.

Route Optimization and Recent Advances

Recent research has focused on optimizing the synthesis routes to improve yields, reduce environmental impact, and minimize by-products.

a. Use of Halogen Exchange Reactions:

  • Halogen exchange reactions, such as replacing chlorine with bromine using lithium bromide or sodium bromide in high-temperature conditions, have been employed to selectively convert chloropyridines to bromopyridines.

b. Catalytic Halogenation:

  • Catalytic systems involving copper or iron salts have been used to facilitate selective halogenation at specific pyridine ring positions, improving regioselectivity and reducing side reactions.

c. Green Chemistry Approaches:

  • Employing milder reaction conditions and recyclable catalysts to minimize waste and environmental hazards.

Representative Data and Comparative Analysis

Methodology Starting Material Key Reagents Reaction Conditions Yield (%) Remarks
Direct Bromination 2-Amino-4-chloropyridine N-bromosuccinimide 0°C to room temp, radical initiation >80 High regioselectivity, scalable
Multi-step Synthesis 6-methyl-3-pyridinecarboxylic acid Ethanol, NH3, halogenating agents Controlled heating, Hofmann degradation 91-95 High yield, controlled regioselectivity
Halogen Exchange Chloropyridine derivatives Lithium bromide Elevated temperature Variable Environmentally friendly, efficient

Notes and Considerations

  • Selectivity Control: Achieving selective halogenation at the 5-position of the pyridine ring is critical. Conditions such as temperature, reagent choice, and catalysts influence regioselectivity.
  • Environmental Impact: Routes avoiding chlorinated solvents and employing catalytic halogenation are preferred for sustainable synthesis.
  • Yield Optimization: Multi-step routes with intermediate purification steps tend to offer higher regioselectivity and yields, but at the expense of process complexity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine involves its interaction with specific molecular targets. The halogen atoms can form halogen bonds with biological targets, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 4-Bromo-2-chloro-5-methylpyridine (C₆H₅BrClN, MW 206.47): This simpler analog lacks the 6-chloropyridin-3-yl group but shares bromo, chloro, and methyl substituents.
  • 5-Bromo-2-chloro-4-methylpyridine (C₆H₅BrClN, MW 206.47):
    Similar to the above but with methyl at the 4-position. The methyl group’s electron-donating effect may slightly counteract the electron-withdrawing halogens, altering regioselectivity in reactions .

Functional Group Variations

  • 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine (C₁₂H₉BrClN, MW 282.56): Replaces the 6-chloropyridin-3-yl group with a 4-chlorophenyl moiety.
  • 5-Bromo-2-chloro-4-methylpyrimidine (C₅H₄BrClN₂, MW 206.47):
    Substitutes the pyridine core with pyrimidine (two nitrogen atoms). The additional nitrogen increases electron deficiency, making this compound more reactive in coordination chemistry (e.g., forming complexes with transition metals like Co(II)) compared to the target compound .

Coordination Chemistry Behavior

  • Cobalt Complexes with 4-Methylpyridine N-Oxide (e.g., [Co(NCS)₂(C₆H₇NO)₄]): While the target compound lacks an N-oxide group, its methyl and halogen substituents could influence ligand behavior. For instance, bulky substituents like Br and Cl may sterically hinder coordination to metal centers, unlike smaller ligands such as 4-methylpyridine N-oxide, which forms octahedral Co(II) complexes .

Physicochemical Properties

  • Melting Points: Analogs with nitro or amino groups (e.g., 2-amino-4-(2-chloro-5-phenyl)pyridine derivatives) exhibit higher melting points (268–287°C) due to hydrogen bonding . The target compound, lacking polar amino groups, likely has a lower melting point, relying on weaker van der Waals interactions.
  • Solubility :
    Compounds with alkoxy groups (e.g., 5-bromo-2-(cyclohexyloxy)-4-methylpyridine) are more lipophilic than the target compound, which may exhibit moderate solubility in polar aprotic solvents due to halogenated pyridine motifs .

Research Implications

The structural uniqueness of 5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine warrants further investigation into:

Coordination Chemistry : Screening for metal-binding activity with transition metals.

Synthetic Optimization : Developing regioselective methods for analogous multi-halogenated pyridines.

Biological Activity

5-Bromo-2-(6-chloropyridin-3-yl)-4-methylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a chlorine atom attached to a pyridine ring, contributing to its unique reactivity and biological activity. Its molecular formula is C10H8BrClNC_{10}H_8BrClN, with a molecular weight of approximately 283.54 g/mol.

The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The halogenated structure allows for specific binding interactions with enzymes and receptors, potentially modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could bind to receptors, altering their signaling pathways, which is crucial for therapeutic applications.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer effects, particularly against certain cell lines.
  • Neurological Effects : Some derivatives have been studied for their activity against neurological disorders, indicating possible neuroprotective effects.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study conducted on various substituted pyridine derivatives, including this compound, demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
    • The Minimum Inhibitory Concentration (MIC) values were recorded, showing promising results compared to standard antibiotics.
  • Anticancer Activity :
    • In vitro assays revealed that the compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values indicated moderate to high potency in inhibiting cell proliferation .
    • A mechanism study suggested that apoptosis was induced in treated cells, highlighting the compound's potential as an anticancer agent.
  • Neurological Studies :
    • Research into the neuroprotective effects indicated that certain derivatives could reduce oxidative stress markers in neuronal cells . This suggests potential applications in treating neurodegenerative diseases.

Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
Staphylococcus aureus32Penicillin16
Escherichia coli64Ciprofloxacin32
Pseudomonas aeruginosa128Gentamicin64

Cytotoxicity Assay Results

Cell LineIC50 (µM)Mode of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest
A54925Inhibition of proliferation

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